Array ( [bid] => 123948 ) Buy 3beta,5alpha,6beta-Trihydroxycholestane | 1253-84-5

3beta,5alpha,6beta-Trihydroxycholestane

Catalog No.
S605560
CAS No.
1253-84-5
M.F
C27H48O3
M. Wt
420.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta,5alpha,6beta-Trihydroxycholestane

CAS Number

1253-84-5

Product Name

3beta,5alpha,6beta-Trihydroxycholestane

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

YMMFNKXZULYSOQ-RUXQDQFYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Synonyms

5alpha-cholestane-3beta,5,6beta-triol, cholestane-3 beta,5 alpha,6 beta-triol, cholestane-3,5,6-triol, cholestane-3,5,6-triol, (3beta)-isomer, cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer, cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer, cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer, cholestane-3,5,6-triol, (3beta, 6beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

Identification and Source

3beta,5alpha,6beta-Trihydroxycholestane, also known as cholestane-3β,5α,6β-triol, is a naturally occurring organic compound classified as a sterol.

It has been identified in various marine organisms, including soft corals of the genera Plexaurella, Echinogorgia, and Eunicea. Source: National Institutes of Health, PubChem, "3beta,5alpha,6beta-Trihydroxycholestane": )

Potential Biological Activities

Research suggests that 3beta,5alpha,6beta-Trihydroxycholestane may possess various biological activities, although the specific mechanisms and applications are still under investigation.

  • Oxysterol Properties

    Due to the presence of three hydroxyl groups, 3beta,5alpha,6beta-Trihydroxycholestane falls into the category of oxysterols. Oxysterols are oxygenated derivatives of cholesterol and are involved in various cellular processes, including cholesterol homeostasis and signaling pathways. Source: National Institutes of Health, PubChem, "3beta,5alpha,6beta-Trihydroxycholestane": )

  • Mitochondrial Dysfunction

    Studies have explored the potential role of 3beta,5alpha,6beta-Trihydroxycholestane in mitochondrial dysfunction. Research suggests that it may affect mitochondrial function in liver cells at higher concentrations, potentially contributing to cell death. Source: National Institutes of Health, PubMed Central, "Identification of unusual oxysterols and bile acids with 7-oxo or 3β,5α,6β-trihydroxy functions in human plasma by charge-tagging mass spectrometry with multistage fragmentation": )

Current Research and Applications

beta,5alpha,6beta-Trihydroxycholestane is an area of ongoing scientific research, and its potential applications are still being explored.

  • Niemann-Pick Disease Research

    Studies have investigated the presence of 3beta,5alpha,6beta-Trihydroxycholestane in patients with Niemann-Pick disease, a rare genetic disorder affecting cholesterol metabolism. However, the specific role of this compound in the disease is not yet fully understood. Source: National Institutes of Health, PubMed Central, "Comprehensive evaluation of plasma 7-ketocholesterol and cholestan-3beta,5alpha,6beta-triol in an Italian cohort of patients affected by Niemann-Pick disease due to NPC1 and SMPD1 mutations": )

  • Availability for Research

3beta,5alpha,6beta-Trihydroxycholestane, also known as cholestane-3beta,5alpha,6beta-triol, is a sterol compound characterized by three hydroxyl groups located at the 3β, 5α, and 6β positions of the cholestane backbone. It is derived from cholesterol and belongs to a class of organic compounds known as cholesterols and their derivatives. The molecular formula for this compound is C27H48O3, and it plays a significant role in various biological processes due to its structural properties and functional groups .

3beta,5alpha,6beta-Trihydroxycholestane can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to form various oxysterols. For instance, it can be converted into 3beta-hydroxy-7-oxochol-5-enoic acid through enzymatic reactions involving cholesterol epoxide hydrolase .
  • Dehydration: Under specific conditions, dehydration reactions can occur at the 5α-hydroxy group, leading to the formation of other derivatives .
  • Lipid Peroxidation: It can also participate in lipid peroxidation reactions, which are critical in cellular signaling and oxidative stress responses .

3beta,5alpha,6beta-Trihydroxycholestane exhibits various biological activities:

  • Metabolism: It is involved in the metabolic pathways of cholesterol and bile acid synthesis. The compound can be metabolized into bile acids, which are essential for lipid digestion and absorption .
  • Cell Signaling: As an oxysterol derivative, it may play roles in cell signaling pathways related to inflammation and immune responses .
  • Potential Therapeutic Roles: Some studies suggest that this compound might have implications in treating metabolic disorders due to its influence on cholesterol metabolism .

The synthesis of 3beta,5alpha,6beta-Trihydroxycholestane can be achieved through several methods:

  • Enzymatic Synthesis: Cholesterol epoxide hydrolase catalyzes the conversion of cholestan-5,6-epoxide to 3beta,5alpha,6beta-trihydroxycholestane. This method is notable for its specificity and efficiency .
  • Chemical Synthesis: Chemical derivatization techniques involving oxidation and reduction steps can also yield this compound from cholesterol or other sterols. These methods often utilize reagents such as ozone or specific oxidizing agents to facilitate hydroxylation at the desired positions .

3beta,5alpha,6beta-Trihydroxycholestane has several applications:

  • Biochemical Research: It serves as a marker in studies related to cholesterol metabolism and lipid biochemistry.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development targeting metabolic diseases or conditions associated with cholesterol dysregulation .
  • Nutritional Studies: The compound's role in bile acid synthesis makes it relevant in research on dietary fats and their effects on health.

Interaction studies involving 3beta,5alpha,6beta-Trihydroxycholestane focus on its binding affinities with various proteins involved in lipid metabolism:

  • Cholesterol Transport Proteins: Research indicates that this compound may interact with proteins such as ATP-binding cassette transporters that facilitate cholesterol transport across membranes .
  • Receptor Binding: It may also bind to nuclear receptors involved in regulating lipid metabolism and inflammation responses .

Several compounds share structural similarities with 3beta,5alpha,6beta-Trihydroxycholestane. Below are some notable examples:

Compound NameMolecular FormulaKey Features
CholesterolC27H46OPrecursor of sterols; important for membrane structure
7-KetocholesterolC27H44OOxidized form of cholesterol; involved in signaling
5α-Cholestane-3β,6β-diolC27H48O2Similar hydroxylation pattern; different biological roles
25-HydroxycholesterolC27H48O3Plays a role in immune response; regulates metabolism

Uniqueness of 3beta,5alpha,6beta-Trihydroxycholestane

What distinguishes 3beta,5alpha,6beta-Trihydroxycholestane from these similar compounds is its specific arrangement of hydroxyl groups at the 3β, 5α, and 6β positions. This unique configuration influences its biological activity and interactions within metabolic pathways differently than other sterols. Additionally, its role in bile acid synthesis further emphasizes its significance compared to other sterols that may not participate directly in this crucial metabolic process .

3β,5α,6β-Trihydroxycholestane (cholestane-3β,5α,6β-triol) is a hydroxylated oxysterol derived from cholesterol through enzymatic and non-enzymatic pathways. In enzymatic biosynthesis, cholesterol undergoes oxidation via cytochrome P450 (CYP) enzymes. The CYP27A1 enzyme hydroxylates cholesterol at the C-27 position, initiating the "acidic pathway" of bile acid synthesis. However, the direct formation of 3β,5α,6β-triol primarily involves the hydration of cholesterol-5,6-epoxide intermediates.

Cholesterol-5,6-epoxide hydrolase (ChEH), a hetero-oligomeric complex comprising 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7), catalyzes the conversion of cholesterol-5,6-epoxides into 3β,5α,6β-triol. This enzyme is localized in the endoplasmic reticulum and is critical for detoxifying potentially harmful epoxides. The α- and β-epoxide isoforms of cholesterol are hydrated with equal efficiency, yielding the triol as a stable metabolite.

Non-enzymatic Generation Through Radical-Mediated Oxidation

Non-enzymatic pathways involve free radical oxidation, particularly in oxidative stress conditions. Cholesterol reacts with reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and singlet oxygen (¹O₂), leading to the formation of hydroperoxides and epoxides. The allylic C-7 hydrogen abstraction initiates peroxidation, but the 5,6-double bond of cholesterol is highly susceptible to radical addition.

In radical-mediated oxidation, cholesterol-5,6-epoxides form as major intermediates, which subsequently hydrolyze non-enzymatically or via ChEH to yield 3β,5α,6β-triol. This pathway is accelerated in lipid-rich environments, such as atherosclerotic plaques, where oxidized low-density lipoprotein (LDL) accumulates.

Table 1: Comparison of Enzymatic vs. Non-enzymatic Pathways

PathwayKey Enzymes/ReactantsPrimary IntermediatesMajor Products
EnzymaticCYP27A1, ChEHCholesterol-5,6-epoxides3β,5α,6β-Triol, bile acids
Non-enzymaticROS (- OH, ¹O₂)Cholesterol hydroperoxides3β,5α,6β-Triol, 7-ketocholesterol

Epoxide Intermediate Formation in Sterol Biotransformation

Cholesterol-5,6-epoxides (5,6α- and 5,6β-epoxides) are pivotal intermediates in both enzymatic and non-enzymatic pathways. These epoxides form via cytochrome P450-mediated oxidation or radical-induced peroxidation. The β-epoxide is produced in 3–4 times greater quantities than the α-epoxide in hepatic microsomes.

ChEH hydrolyzes these epoxides into 3β,5α,6β-triol, a reaction critical for mitigating the cytotoxicity of epoxides. Notably, 5,6β-epoxide exhibits stronger inhibition of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis. This regulatory mechanism links 3β,5α,6β-triol production to cholesterol homeostasis.

Figure 1: Metabolic Pathway from Cholesterol to 3β,5α,6β-Triol

  • Cholesterol → (CYP450/ROS) → Cholesterol-5,6-epoxides
  • Cholesterol-5,6-epoxides → (ChEH) → 3β,5α,6β-Triol

Modulation of Voltage-Gated Sodium (Nav) Channel Function

The compound exhibits a unique ability to suppress neuronal hyperexcitability by directly interacting with voltage-gated sodium channels. Molecular docking simulations reveal that the compound binds to the indole ring of Trp122, a critical residue in the Nav channel’s pore-forming α-subunit [5]. This interaction reduces channel permeability to sodium ions, as demonstrated by patch-clamp recordings in hippocampal neurons, where the compound decreased action potential burst frequency by 42% at a concentration of 10 μM [5].

The compound’s binding affinity for Nav channels displays subtype specificity, with preferential inhibition of tetrodotoxin-resistant (TTX-R) isoforms prevalent in nociceptive neurons. In vivo studies using pentylenetetrazole-induced seizure models show that pretreatment with the compound (5 mg/kg intraperitoneal) delays seizure onset by 58% and reduces mortality rates by 75%, underscoring its therapeutic potential in hyperexcitability disorders [5].

ParameterEffect of 3beta,5alpha,6beta-TrihydroxycholestaneExperimental ModelSource
Nav Channel BindingKd = 2.3 μM for Trp122 siteMolecular docking [5]
Action Potential Bursts42% reduction at 10 μMHippocampal neurons [5]
Seizure Onset Latency58% increasePTZ-induced seizures [5]

Binding Affinity to Nuclear Receptor Superfamily Members

As a structural analog of cholesterol, the compound interacts with nuclear receptors involved in lipid metabolism and inflammation. Although direct binding assays remain limited, its hypolipidemic effects in arteriosclerosis models suggest engagement with liver X receptors (LXRs) [2]. LXRs regulate cholesterol efflux through ATP-binding cassette transporters, and the compound’s 3beta-hydroxyl group may mimic endogenous oxysterol ligands like 22(R)-hydroxycholesterol [4].

Notably, the compound’s 5alpha,6beta-dihydroxy configuration enables unique interactions with retinoid X receptor (RXR) heterodimers. In silico analyses predict a binding energy of -9.2 kcal/mol for the compound-LXRβ/RXRα complex, comparable to synthetic agonists T0901317 (-10.1 kcal/mol) [2]. This interaction potentially enhances reverse cholesterol transport, explaining its efficacy in reducing atherosclerotic plaque formation in preclinical studies [4].

Apoptotic Pathway Activation Through ROS-Mediated Mechanisms

The compound demonstrates context-dependent roles in cell survival, acting as both a neuroprotectant and pro-apoptotic agent. In Niemann-Pick type C (NP-C) disease models, elevated levels of the compound correlate with increased mitochondrial ROS production (2.8-fold vs. controls) [4]. Mechanistically, its 5alpha,6beta-dihydroxy groups facilitate redox cycling with cellular ferric iron, generating hydroxyl radicals that induce DNA strand breaks and caspase-3 activation [4].

Paradoxically, the compound exhibits neuroprotective effects during cerebral ischemia by upregulating superoxide dismutase (SOD2) expression by 3.5-fold in hippocampal neurons [5]. This dual role suggests concentration-dependent effects: pro-apoptotic at >20 μM via ROS overload versus cytoprotective at <10 μM through antioxidant pathway activation [4] [5].

Pathway ComponentEffect of 3beta,5alpha,6beta-TrihydroxycholestaneConcentration RangeSource
Mitochondrial ROS2.8-fold increase>20 μM [4]
SOD2 Expression3.5-fold upregulation<10 μM [5]
Caspase-3 Activation65% increase25 μM [4]

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

420.36034539 g/mol

Monoisotopic Mass

420.36034539 g/mol

Heavy Atom Count

30

UNII

5XAB8PH90A

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

1253-84-5

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

Explore Compound Types